7-Methylthieno[3,2-c]pyridine
Description
7-Methylthieno[3,2-c]pyridine is a sulfur- and nitrogen-containing heterocyclic compound identified in the aerial parts of Tamarix hispida extracts. Its molecular structure consists of a fused thiophene-pyridine ring system with a methyl substituent at the 7-position. This compound is notable for its occurrence in natural sources, particularly in 70% ethanol extracts, where it constitutes 2.69–4.36% of the sulfur-containing fraction .
Properties
Molecular Formula |
C8H7NS |
|---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
7-methylthieno[3,2-c]pyridine |
InChI |
InChI=1S/C8H7NS/c1-6-4-9-5-7-2-3-10-8(6)7/h2-5H,1H3 |
InChI Key |
VZDPKAJXICFCID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1SC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Heterocycles
Positional Isomers and Ring System Variations
- Thieno[3,2-b]pyridine: A positional isomer with the sulfur atom shifted in the fused ring system.
- Thieno[2,3-c]pyridine Derivatives: For example, 7-chloro-3-methylthieno[2,3-c]pyridine (CAS number unspecified), a synthetic intermediate with a chlorine substituent. The [2,3-c] fusion alters the molecule’s dipole moment compared to [3,2-c] systems, influencing solubility and interaction with biological targets .
- Furo[3,2-c]pyridines : Oxygen analogs (e.g., 4-phenylfuro[3,2-c]pyridine) synthesized via Suzuki coupling. Replacing sulfur with oxygen reduces lipophilicity and alters hydrogen-bonding capacity, which may diminish antimicrobial activity compared to sulfur-containing analogs .
Table 1: Structural and Electronic Properties
| Compound | Heteroatoms | Ring Fusion | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 7-Methylthieno[3,2-c]pyridine | S, N | [3,2-c] | Methyl (C7) | 165.23 (estimated) |
| Thieno[3,2-b]pyridine | S, N | [3,2-b] | None | 151.19 |
| 4-Phenylfuro[3,2-c]pyridine | O, N | [3,2-c] | Phenyl (C4) | 211.22 |
| 7-Chloro-3-methylthieno[2,3-c]pyridine | S, N, Cl | [2,3-c] | Methyl (C3), Chlorine (C7) | 199.68 |
Table 2: Reaction Conditions and Yields
Antimicrobial and Pharmacological Potential
- Furo[3,2-c]pyridines : Exhibit moderate activity against Xanthomonas sp. and Erwinia amylovora, likely due to the trifluoromethyl group enhancing membrane permeability .
- Thieno[3,2-c]pyridine Derivatives: 5-O-Cyanobenzyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine maleate (patented by Sanofi) shows antipsychotic activity via α1/α2 receptor affinity .
Physicochemical and Spectroscopic Properties
- This compound: Predicted to exhibit distinct $ ^1H $ NMR shifts for the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm), comparable to pyrano[3,2-c]pyridines .
- 7-Imino-2-phenylthieno[3,2-c]pyridine-4,6-dione: Characterized by HRMS (m/z 256.28) and $ ^{13}C $ NMR signals for ketone (δ ~190 ppm) and imino (δ ~160 ppm) groups .
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